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Compound of Interest

Compound Name:
Benzoxazole, 2,2'-(1,4-

naphthalenediyl)bis-

Cat. No.: B160585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,4-Bis(2-benzoxazolyl)naphthalene, also known as Fluorescent Brightener 367, is a complex

organic molecule with significant industrial applications, particularly for its fluorescent

properties.[1][2] Its rigid, conjugated structure, consisting of a naphthalene core flanked by two

benzoxazole moieties, gives rise to a unique spectral profile. This technical guide provides an

in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound, offering a crucial resource for its identification,

characterization, and quality control in research and development settings.

Molecular Structure and Properties
Chemical Name: 1,4-Bis(2-benzoxazolyl)naphthalene

Synonyms: Fluorescent Brightener 367, Hostalux KCB[3]

CAS Number: 5089-22-5[1][4]

Molecular Formula: C₂₄H₁₄N₂O₂[1][2][4]

Molecular Weight: 362.38 g/mol [2][4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 1,4-Bis(2-benzoxazolyl)naphthalene, both ¹H and ¹³C NMR are essential for

structural confirmation.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is expected to show signals in

the aromatic region, corresponding to the protons on the naphthalene and benzoxazole rings.

Due to the molecule's symmetry, a specific pattern of signals is anticipated. The protons on the

naphthalene core and the benzoxazole rings will exhibit distinct chemical shifts and coupling

patterns.

A representative ¹H NMR spectrum for this compound is available on SpectraBase under the

name HOSTALUX-KCB;(2,2'-NAPHTHALEN-1,4-DIYL)-BIS-(BENZOXAZOL).[6]

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The spectrum for 1,4-Bis(2-benzoxazolyl)naphthalene will display a number of

signals corresponding to the unique carbon atoms in the naphthalene and benzoxazole

systems. Carbons involved in the heterocyclic rings and those at the points of substitution on

the naphthalene core are expected to have characteristic chemical shifts.

A representative ¹³C NMR spectrum for this compound is available on SpectraBase under the

name HOSTALUX-KCB;(2,2'-NAPHTHALEN-1,4-DIYL)-BIS-(BENZOXAZOL).[6]

Table 1: Predicted NMR Spectral Data Summary

Nucleus
Predicted Chemical Shift
(ppm) Range

Multiplicity

¹H 7.0 - 9.0 Multiplets

¹³C 110 - 160 Singlets
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(Note: The exact chemical shifts and coupling constants would be determined from the actual

spectra.)

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is

expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, as well

as the C-O and C=N bonds of the benzoxazole rings.

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group

3100 - 3000 C-H stretch Aromatic

1650 - 1500 C=C stretch Aromatic

~1600 C=N stretch Benzoxazole

~1250 C-O stretch Benzoxazole

900 - 675 C-H bend Aromatic (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

The electron ionization (EI) mass spectrum of 1,4-Bis(2-benzoxazolyl)naphthalene is expected

to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular

weight.

Table 3: Mass Spectrometry Data

m/z Ion Relative Abundance

362 [M]⁺ High
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(Note: Further fragmentation would likely involve the cleavage of the benzoxazole rings.)

Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and

accurate interpretation.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1,4-Bis(2-benzoxazolyl)naphthalene

in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to

avoid overlapping signals with the analyte.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse

sequences are typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used to

simplify the spectrum.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum of a pure KBr pellet should be acquired and subtracted from the

sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy (e.g., 70 eV).

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and

major fragment ions.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and interpret the fragmentation pattern to confirm the structure.

Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectral analysis of 1,4-Bis(2-

benzoxazolyl)naphthalene.
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Caption: Workflow for Spectral Data Analysis.

Conclusion
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The comprehensive spectral analysis of 1,4-Bis(2-benzoxazolyl)naphthalene using NMR, IR,

and Mass Spectrometry provides a robust framework for its unequivocal identification and

characterization. The presented data and protocols serve as a valuable technical resource for

researchers and professionals in ensuring the quality and purity of this important fluorescent

compound in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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